molecular formula C7H4N2O2S B10960382 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione CAS No. 16131-63-8

1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione

Cat. No.: B10960382
CAS No.: 16131-63-8
M. Wt: 180.19 g/mol
InChI Key: CZAWWXVEMAQIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiazole ring fused with a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of thiazole derivatives with pyrrole-2,5-dione precursors. One common method includes the cyclization of appropriate thiazole and pyrrole intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-thiazol-2-yl)-1H-pyrrole-2,5-dione is unique due to its combined thiazole and pyrrole-2,5-dione structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

16131-63-8

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C7H4N2O2S/c10-5-1-2-6(11)9(5)7-8-3-4-12-7/h1-4H

InChI Key

CZAWWXVEMAQIGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.